molecular formula C12H19Cl2NO B3078452 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride CAS No. 1051368-66-1

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride

Cat. No.: B3078452
CAS No.: 1051368-66-1
M. Wt: 264.19 g/mol
InChI Key: YPTYPCQGJKVQIR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride is a substituted phenoxyethylamine derivative characterized by a chloro (Cl), isopropyl (C₃H₇), and methyl (CH₃) group on the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-8(2)10-7-11(13)9(3)6-12(10)15-5-4-14;/h6-8H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTYPCQGJKVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to produce the ethylamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyethylamines.

Scientific Research Applications

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of certain medical conditions, although it is not yet approved for clinical use.

    Industry: The compound is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other ethylamine hydrochloride derivatives, focusing on substituent effects, reactivity, and biological activity. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Key Properties/Applications
2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine HCl Not Provided* ~280.2 (estimated) 4-Cl, 2-iso-C₃H₇, 5-CH₃ on phenoxy Likely high lipophilicity; potential CNS activity
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) 62-31-7 189.64 3,4-dihydroxyphenyl Neurotransmitter; treats hypotension/shock
2-(tert-Butyloxy)-ethylamine HCl 335598-67-9 151.46 tert-butyloxy (C(CH₃)₃O) Synthetic intermediate; protecting group
(±)-NIH 10292 (MCV 4396) Not Provided ~335.8 (estimated) m-methoxyphenyl, cyclohexenyl, N,N-dimethyl Analgesic; studied for dependence in monkeys
p-Tolylhydrazine HCl 637-60-5 158.62 p-tolyl (CH₃C₆H₄) Chemical synthesis; agricultural testing

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility :
    The target compound’s chloro and alkyl groups enhance lipophilicity compared to dopamine HCl (polar dihydroxyphenyl) or p-tolylhydrazine HCl . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • However, steric hindrance from isopropyl and methyl groups could slow hydrolysis or metabolic degradation.
  • Biological Activity: Unlike dopamine HCl (neurotransmitter activity) , the target compound’s substituted phenoxy group may interact with adrenergic or serotonin receptors. Its lack of a cyclohexenyl group (cf. NIH 10292 ) might reduce dependence liability but also analgesic potency.

Key Research Findings and Gaps

Structural Analogues :

  • The tert-butyloxy group in 2-(tert-Butyloxy)-ethylamine HCl offers steric protection, a feature absent in the target compound.
  • NIH 10292’s cyclohexenyl moiety correlates with analgesic effects but also dependence risks, suggesting the target’s simpler structure may trade efficacy for safety.

Synthetic Utility :
Compounds like p-tolylhydrazine HCl are used in organic synthesis, implying the target compound could serve as a building block for pharmaceuticals or agrochemicals.

Data Limitations: No direct studies on the target compound were found. Comparisons rely on structural extrapolation, emphasizing the need for empirical research on its stability, toxicity, and bioactivity.

Biological Activity

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride, a substituted phenoxyethylamine, has garnered attention in pharmacological research due to its structural features and potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly beta-adrenoceptor antagonists, which are critical in treating cardiovascular diseases and other conditions.

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 264.19 g/mol
  • CAS Number : 1051368-66-1

The compound's structure includes a chloro-substituted aromatic ring and an ethylamine moiety, which contribute to its biological activity. Its classification as a hydrochloride salt ensures stability and solubility, making it suitable for laboratory applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that modifications in its structure can significantly influence its binding affinity and selectivity towards target receptors.

  • Beta-Adrenoceptor Antagonism : The compound is studied for its role in modulating beta-adrenoceptors, which play a crucial role in cardiovascular responses and metabolic regulation.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, such as NF-κB activation, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds highlights the importance of specific substituents on the phenyl rings. For instance:

  • Removal or modification of the chloro group can lead to a loss of biological activity.
  • The presence of methoxy groups at specific positions on the aromatic ring enhances activity against certain biological targets .

Case Studies and Research Findings

Several studies have explored the biological effects of similar phenoxyethylamines:

  • In Vitro Studies : Compounds with structural similarities to this compound have been evaluated for their ability to activate NF-κB and ISRE pathways using lipopolysaccharide (LPS) and interferon-alpha (IFN-α) as stimuli .
  • Antimicrobial Activity : Analogous compounds have demonstrated antimicrobial properties against resistant strains such as MRSA, indicating that structural modifications could yield new therapeutic agents .
  • Pharmacological Applications : The compound's potential as a beta-blocker has been investigated, with findings suggesting that it might effectively manage conditions like hypertension and anxiety disorders due to its receptor affinity.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityReference
This compoundChloro-substituted phenoxyethylamineBeta-adrenoceptor antagonist
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Similar phenolic structureAntimicrobial against MRSA
N-(2-(4-Chloro-phenoxy)-phenylamino)-acetamideContains a phenoxy groupInhibitory effects on cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloro-2-isopropyl-5-methylphenol and a bromoethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF). Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reaction time. For example, fractional factorial designs reduce experimental runs while identifying critical parameters . Post-synthesis, purification via recrystallization or column chromatography ensures high yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC (with UV detection) for purity assessment (≥95% recommended for pharmacological studies).
  • NMR (¹H/¹³C) to confirm substituent positions and amine protonation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity, critical for storage protocols .

Q. What stability studies are essential for this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Store samples at 4°C, -20°C, and room temperature with desiccants.
  • Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
  • Assess photostability under UV/visible light exposure. Stability data inform optimal storage conditions and shelf-life estimates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) to screen binding affinities against target proteins.
  • Molecular Dynamics (MD) simulations (GROMACS) assess conformational stability of ligand-receptor complexes.
  • Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. Cross-validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Replicate experiments under standardized conditions (pH, temperature, cell lines).
  • Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Apply meta-analysis to identify outliers or systematic biases. Contradictions often arise from assay sensitivity differences or compound batch variability .

Q. How can reaction engineering improve scalability for multi-step syntheses?

  • Methodological Answer :
  • Flow chemistry minimizes intermediate isolation steps and enhances reproducibility.
  • Process Analytical Technology (PAT) monitors real-time reaction progress (e.g., via inline FTIR).
  • Kinetic modeling identifies rate-limiting steps for optimization. Pilot-scale reactors (e.g., microreactors) validate scalability .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Knockout/knockdown models (CRISPR/Cas9) confirm target specificity.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
  • Transcriptomic profiling (RNA-seq) identifies downstream pathways affected. Combine with proteomic validation (Western blot) for mechanistic clarity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride
Reactant of Route 2
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2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride

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